ivDde-D-Lys(Fmoc)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ivDde-D-Lys(Fmoc): , also known as N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-lysine, is an orthogonally-protected lysine derivative. This compound is primarily used in the synthesis of peptides through Fmoc Solid Phase Peptide Synthesis (SPPS). The ivDde group provides stability against piperidine, making it a valuable tool in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
ivDde-D-Lys(Fmoc) has a wide range of applications in scientific research:
Peptide Synthesis: Used extensively in the synthesis of branched, cyclic, and modified peptides.
Drug Development: Facilitates the synthesis of peptide-based drugs.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ivDde-D-Lys(Fmoc) involves several steps:
Protection of the Lysine Side Chain: The lysine side chain is protected using the ivDde group. This step ensures that the side chain remains unreactive during subsequent reactions.
Fmoc Protection: The α-amino group of lysine is protected with the Fmoc group.
Industrial Production Methods
Industrial production of ivDde-D-Lys(Fmoc) typically follows the same synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected lysine derivative.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and stability of the compound through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
ivDde-D-Lys(Fmoc) undergoes several types of chemical reactions:
Deprotection: The ivDde group can be selectively removed using hydrazine or other mild bases, while the Fmoc group is removed using piperidine.
Substitution: The protected lysine can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Hydrazine: Used for the selective removal of the ivDde group.
Piperidine: Used for the removal of the Fmoc group.
Coupling Reagents: Such as HBTU or DIC, used in peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the lysine residue is incorporated at desired positions within the peptide chain .
Wirkmechanismus
The mechanism of action of ivDde-D-Lys(Fmoc) in peptide synthesis involves:
Selective Protection: The ivDde group protects the lysine side chain, allowing for selective deprotection and elongation of the peptide chain.
Fmoc Strategy: The Fmoc group allows for stepwise elongation of the peptide chain through SPPS.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Dde)-OH: Similar in structure but less stable to piperidine compared to ivDde-D-Lys(Fmoc).
Fmoc-Lys(Boc)-OH: Uses a different protecting group (Boc) which is removed under acidic conditions.
Fmoc-Lys(Mtt)-OH: Another orthogonally-protected lysine derivative with different stability and deprotection conditions.
Uniqueness
ivDde-D-Lys(Fmoc) is unique due to its enhanced stability against piperidine and reduced migration from protected to unprotected lysine side chains. This stability makes it particularly useful in complex peptide synthesis .
Eigenschaften
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYNKHCHODACY-HHHXNRCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.